Cas no 2171870-50-9 (4-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid)

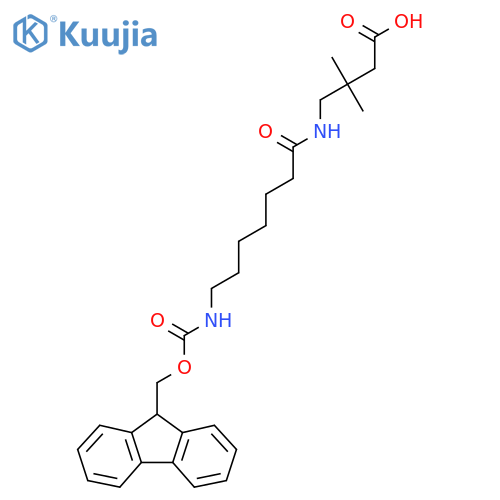

2171870-50-9 structure

商品名:4-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid

4-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid

- 4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid

- 2171870-50-9

- EN300-1561082

-

- インチ: 1S/C28H36N2O5/c1-28(2,17-26(32)33)19-30-25(31)15-5-3-4-10-16-29-27(34)35-18-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,24H,3-5,10,15-19H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: XELSGRPGBNKRPU-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCCCCCC(NCC(C)(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 480.26242225g/mol

- どういたいしつりょう: 480.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 14

- 複雑さ: 688

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 105Ų

4-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1561082-5.0g |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1561082-1.0g |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1561082-2.5g |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1561082-10.0g |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1561082-100mg |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1561082-250mg |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1561082-5000mg |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1561082-1000mg |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1561082-0.05g |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1561082-0.25g |

4-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |

2171870-50-9 | 0.25g |

$3099.0 | 2023-06-05 |

4-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid 関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

2171870-50-9 (4-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量